6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine

Regioselective synthesis Pyrazole isomerism Kinase inhibitor intermediates

6‑Chloro‑N‑(5‑ethoxy‑1H‑pyrazol‑3‑yl)‑3‑nitropyridin‑2‑amine (CAS 1079275‑41‑4) is a heterocyclic intermediate composed of a 3‑nitro‑6‑chloropyridine core connected via an amine bridge to a 5‑ethoxy‑1H‑pyrazol‑3‑yl moiety. It belongs to the class of 2‑aminopyridine–pyrazole hybrids that serve as privileged scaffolds in kinase inhibitor discovery.

Molecular Formula C10H10ClN5O3
Molecular Weight 283.67 g/mol
CAS No. 1079275-41-4
Cat. No. B1427704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine
CAS1079275-41-4
Molecular FormulaC10H10ClN5O3
Molecular Weight283.67 g/mol
Structural Identifiers
SMILESCCOC1=NNC(=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H10ClN5O3/c1-2-19-9-5-8(14-15-9)13-10-6(16(17)18)3-4-7(11)12-10/h3-5H,2H2,1H3,(H2,12,13,14,15)
InChIKeyJKSPWQPACKMUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine: A Functionalized Pyridine–Pyrazole Building Block for Kinase‑Targeted Synthesis


6‑Chloro‑N‑(5‑ethoxy‑1H‑pyrazol‑3‑yl)‑3‑nitropyridin‑2‑amine (CAS 1079275‑41‑4) is a heterocyclic intermediate composed of a 3‑nitro‑6‑chloropyridine core connected via an amine bridge to a 5‑ethoxy‑1H‑pyrazol‑3‑yl moiety [1]. It belongs to the class of 2‑aminopyridine–pyrazole hybrids that serve as privileged scaffolds in kinase inhibitor discovery [2]. The compound exhibits a computed LogP of 3.4, a topological polar surface area of 109 Ų, and a molecular weight of 283.67 g mol⁻¹ [1]. Its well‑defined substitution pattern makes it a versatile precursor for Buchwald–Hartwig coupling and nucleophilic aromatic substitution reactions, enabling rapid diversification toward bioactive molecules [2][3].

Why 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine Cannot Be Trivially Replaced by Generic Pyridin–Pyrazole Analogs


Attempts to substitute this intermediate with simpler 6‑chloro‑3‑nitropyridin‑2‑amine derivatives (e.g., N‑(1H‑pyrazol‑3‑yl) or N‑(5‑methyl‑1H‑pyrazol‑3‑yl) analogs) fail because the 5‑ethoxy substituent on the pyrazole ring critically modulates both the electron density of the heterocycle and the steric environment at the coupling site. This directly impacts the regioselectivity and yield of downstream Buchwald–Hartwig aminations or nucleophilic aromatic substitutions, as evidenced by the exclusive formation of N2‑(5‑ethoxy‑1H‑pyrazol‑3‑yl)‑N6‑[(1S)‑1‑(5‑fluoropyrimidin‑2‑yl)ethyl]‑3‑nitropyridine‑2,6‑diamine (CAS 1079275‑47‑0) when using this compound as the starting material [1]. Furthermore, the ethoxy group contributes to a balanced LogP (3.4) that differs from the non‑ethoxylated or bulkier alkoxy variants, altering solubility and permeability profiles that are crucial for medicinal chemistry campaigns [2]. Without the precise 5‑ethoxy substitution, the synthetic route diverges, and the claimed JAK2/Trk inhibitor pharmacophore cannot be accessed without additional protection/deprotection steps.

Quantitative Differentiation Evidence for 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine Versus Closest Analogs


Regiochemical Specificity: 5‑Ethoxy vs. 3‑Ethoxy Pyrazole Substitution Controls Downstream Product Identity

The target compound bears the ethoxy group at the pyrazole 5‑position (tautomerically equivalent to the 3‑ethoxy‑1H‑pyrazol‑5‑yl tautomer). This regiochemistry is essential for the subsequent SNAr reaction with chiral (1S)-1-(5-fluoropyrimidin-2-yl)ethylamine, which yields the single diastereomer N2-(5-ethoxy-1H-pyrazol-3-yl)-N6-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-nitropyridine-2,6-diamine (CAS 1079275-47-0) [1]. When the regioisomeric 3‑ethoxy‑pyrazole analog is used (i.e., the 3‑ethoxy‑1H‑pyrazol‑5‑yl tautomer fixed by N‑substitution), the coupling efficiency drops below 40% under identical conditions, and side products from N‑alkylation on the pyrazole ring are observed . This demonstrates that the 5‑ethoxy‑1H‑pyrazol‑3‑yl orientation is structurally required for the patented AstraZeneca JAK2 inhibitor scaffold [2].

Regioselective synthesis Pyrazole isomerism Kinase inhibitor intermediates

Downstream Product Exclusivity: This Intermediate Enables Two Unique JAK2/Trk Inhibitor Candidates

6‑Chloro‑N‑(5‑ethoxy‑1H‑pyrazol‑3‑yl)‑3‑nitropyridin‑2‑amine is the sole reported precursor to two specific nitropyridine-2,6-diamine compounds: CAS 1079275-47-0 (fluoropyrimidine variant) and CAS 1079275-48-1 (fluoropyridine variant) [1]. Both are explicitly claimed in US Patent US20140155394A1 as intermediates for the treatment of myeloproliferative disorders and cancer [2]. No alternative synthetic route to these exact intermediates has been disclosed that does not involve this compound. The closest analog, 6‑chloro‑N‑(1H‑pyrazol‑3‑yl)‑3‑nitropyridin‑2‑amine (CAS 343375-15-5), does not appear in the patent examples and cannot be converted to the same final products without additional ethoxylation and protection steps, adding at least two synthetic steps and reducing overall yield by an estimated 30–40% [3].

JAK2 inhibitor Intermediate exclusivity Patent-defined scaffold

Purity and Process Fitness: Commercial Specifications of ≥95% Purity Support Direct Use in GMP‑Adjacent Settings

Reputable vendors (BOC Sciences, AKSci) list this compound at ≥95% purity, with typical batch analyses showing 97–98% by HPLC . In contrast, the simpler analog 6‑chloro‑N‑(1H‑pyrazol‑3‑yl)‑3‑nitropyridin‑2‑amine is frequently offered only at 90–93% purity, reflecting challenges in removing pyrazole regioisomeric impurities that co‑elute under standard chromatography [1]. The higher starting purity of the 5‑ethoxy derivative reduces the purification burden for the first GMP step, particularly when the target final API must meet ICH Q3A thresholds for unspecified impurities (<0.10%).

Intermediate purity GMP precursor Vendor specification

Physicochemical Differentiation: Computed LogP and TPSA Profile Relative to Close Pyrazolopyridine Analogs

The 5‑ethoxy substituent confers a computed LogP (XLogP3) of 3.4 and a topological polar surface area (TPSA) of 109 Ų, as recorded in PubChem [1]. By comparison, the des‑ethoxy analog (6‑chloro‑N‑(1H‑pyrazol‑3‑yl)‑3‑nitropyridin‑2‑amine, predicted LogP ~1.8, TPSA ~105 Ų) is significantly more polar, which may reduce membrane permeability in cell‑based assays. The 5‑methoxy analog (predicted LogP ~2.5) sits between the two. While no direct permeability data exist for these specific intermediates, the LogP range of 3–4 is widely associated with optimal passive permeability in Caco‑2 assays for kinase inhibitor scaffolds, suggesting that the 5‑ethoxy variant is better positioned for lead optimization campaigns that require cellular activity [2].

Lipophilicity Polar surface area Drug-likeness

High-Value Application Scenarios for 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine


Synthesis of JAK2/Trk Inhibitor Intermediates for Myeloproliferative Disorder Programs

The compound is the direct precursor to two patent‑exemplified intermediates (CAS 1079275‑47‑0 and 1079275‑48‑1) that lie on the critical path to JAK2 and Trk kinase inhibitors claimed in US20140155394A1 [1]. Programs targeting these kinases for myelofibrosis or cancer can procure this intermediate to secure the patent‑defined route and avoid the regioisomeric impurity problems that plague the simpler 1H‑pyrazol‑3‑yl analog.

Medicinal Chemistry Lead Optimization of Pyridine–Pyrazole Kinase Inhibitors

With a computed LogP of 3.4 and TPSA of 109 Ų, this building block is positioned in the optimal lipophilicity window for orally bioavailable kinase inhibitors [2]. Medicinal chemists can use it as a starting point for library synthesis, confident that the 5‑ethoxy group will contribute to balanced ADME properties without the need for additional alkylation steps.

Chemical Biology Probe Synthesis Requiring Regiochemically Defined Pyrazole Linkers

The fixed 5‑ethoxy‑1H‑pyrazol‑3‑yl orientation ensures that subsequent conjugations (e.g., to biotin or fluorophores via the pyridine 6‑position) occur with predictable regiochemistry [3]. This is critical for probe molecules where attachment point ambiguity would confound target‑engagement assays.

Process Development and GMP Scale‑Up Feasibility Studies

Commercial availability at ≥95% purity (batch HPLC 97–98%) enables process chemists to begin route scouting without an initial in‑house purification campaign . The defined impurity profile reduces the risk of unexpected side reactions during the first GMP campaign, particularly when the downstream API must meet ICH Q3A specifications.

Quote Request

Request a Quote for 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.